molecular formula C11H13NO B15071266 1-Methyl-N-phenylcyclopropanecarboxamide

1-Methyl-N-phenylcyclopropanecarboxamide

Katalognummer: B15071266
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: CFOFUYFWJADHND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-N-phenylcyclopropanecarboxamide is a chemical compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol. It is a useful research compound, often utilized in various scientific studies due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Methyl-N-phenylcyclopropanecarboxamide typically involves the reaction of N-methyl-N-phenylcyclopropanecarboxylic acid with appropriate reagents under controlled conditions. One common method includes the use of dichloromethane as a solvent and potassium phthalimide as a reagent, followed by refluxing for 16 hours . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

1-Methyl-N-phenylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Methyl-N-phenylcyclopropanecarboxamide is widely used in scientific research, including:

    Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-Methyl-N-phenylcyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-N-phenylcyclopropanecarboxamide can be compared with other similar compounds, such as:

  • N-Methyl-N-phenylcyclopropanecarboxamide
  • N-Methyl-1-phenylcyclopropane-1-carboxamide

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications.

Eigenschaften

Molekularformel

C11H13NO

Molekulargewicht

175.23 g/mol

IUPAC-Name

1-methyl-N-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C11H13NO/c1-11(7-8-11)10(13)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13)

InChI-Schlüssel

CFOFUYFWJADHND-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC1)C(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.